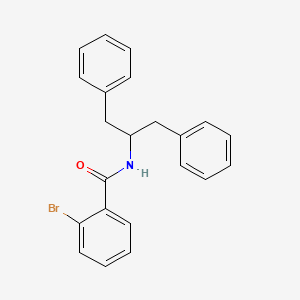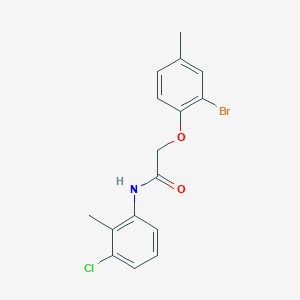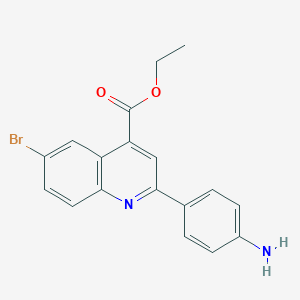
N-(1-benzyl-2-phenylethyl)-2-bromobenzamide
Übersicht
Beschreibung
N-(1-benzyl-2-phenylethyl)-2-bromobenzamide, commonly known as BPEB, is a chemical compound that has been widely studied for its potential use in scientific research. BPEB is a selective dopamine D1 receptor agonist that has been found to have a number of interesting properties. In
Wirkmechanismus
BPEB acts as a selective dopamine D1 receptor agonist, which means that it binds to and activates this receptor in the brain. The dopamine D1 receptor is involved in a number of important physiological processes, including motor control, reward, and cognition. Activation of the dopamine D1 receptor by BPEB leads to an increase in the levels of cyclic AMP (cAMP) in cells, which in turn activates a number of downstream signaling pathways.
Biochemical and Physiological Effects:
BPEB has been found to have a number of interesting biochemical and physiological effects. One of the main effects of BPEB is its ability to increase the release of dopamine in the brain. This can lead to a number of physiological effects, including increased locomotor activity and enhanced cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPEB is its high affinity and selectivity for the dopamine D1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of BPEB is its potential toxicity. High doses of BPEB have been found to cause neurotoxicity in animal studies, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on BPEB. One area of interest is the role of the dopamine D1 receptor in addiction and substance abuse. BPEB may be a useful tool for studying the mechanisms underlying addiction and developing new treatments for substance abuse disorders. Another area of interest is the potential therapeutic use of BPEB in neurological disorders such as Parkinson's disease and schizophrenia. Further research is needed to explore these potential applications of BPEB.
Conclusion:
In conclusion, N-(1-benzyl-2-phenylethyl)-2-bromobenzamide, or BPEB, is a chemical compound that has been widely studied for its potential use in scientific research. BPEB is a selective dopamine D1 receptor agonist that has a number of interesting properties. Its high affinity and selectivity for the dopamine D1 receptor make it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its potential toxicity may limit its use in certain experiments. Further research is needed to explore the potential therapeutic applications of BPEB in neurological disorders and substance abuse disorders.
Wissenschaftliche Forschungsanwendungen
BPEB has been used in a number of scientific research studies. One of the main applications of BPEB is its use as a selective dopamine D1 receptor agonist. BPEB has been found to have high affinity and selectivity for the dopamine D1 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
2-bromo-N-(1,3-diphenylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO/c23-21-14-8-7-13-20(21)22(25)24-19(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYXNHCPNYEHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1,3-diphenylpropan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-5-phenyl-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442433.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3442439.png)

![1-{[2-bromo-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B3442448.png)
![1-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3442456.png)

![1,1'-(1,3-phenylenedicarbonyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3442463.png)
![10-[(4-fluorophenoxy)acetyl]-10H-phenothiazine](/img/structure/B3442465.png)


![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3442477.png)
![2,4-dibromo-6-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B3442480.png)
![ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3442499.png)
![benzyl [(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetate](/img/structure/B3442503.png)